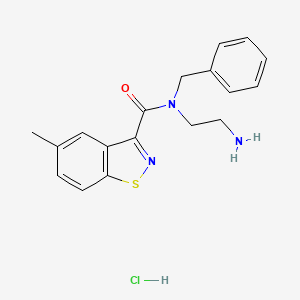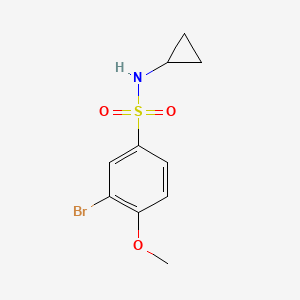
(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone" is a complex organic molecule featuring a pyrrolidine ring bonded to a substituted pyrimidine and a methoxyindole group. This configuration endows the compound with diverse chemical and biological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of "(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone" typically involves multi-step synthetic processes:
Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol: : Starting from basic organic compounds, the pyrimidine ring is constructed with appropriate substitution at the 5 and 6 positions.
Attachment of pyrrolidin-1-yl group: : Using nucleophilic substitution reactions, the pyrrolidine ring is attached to the pyrimidine derivative.
Formation of the methoxyindole group: : The indole ring is synthesized and functionalized with a methoxy group at the 6 position.
Coupling of the methoxyindole with the pyrimidinyl-pyrrolidine intermediate: : Utilizing coupling agents and specific reaction conditions, the final structure is assembled.
Industrial Production Methods
In an industrial setting, these reactions are often scaled up using continuous flow chemistry techniques. Reactor conditions, such as temperature, pressure, and solvents, are optimized to enhance yields and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, such as:
Oxidation: : Potential formation of oxidized derivatives depending on the functional groups available.
Reduction: : Under reducing conditions, selective hydrogenation or other reduction reactions can occur.
Substitution: : The presence of reactive sites allows for substitution reactions, altering functional groups or aromatic rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts like palladium on carbon or sodium borohydride.
Substitution: : Reagents like halides, alkylating agents, and base catalysts.
Major Products Formed
The products formed will vary based on the reactions undertaken, but generally include modified versions of the original compound with alterations to the indole, pyrimidine, or pyrrolidine components.
Scientific Research Applications
This compound has a plethora of scientific research applications, including:
Chemistry: : As an intermediate in complex organic syntheses, it aids in the development of new materials and reactions.
Biology: : Its biological activity is explored in pharmacological studies for potential therapeutic uses.
Medicine: : Investigated for its potential as a drug candidate due to its interaction with various biological targets.
Industry: : Utilized in material science for creating specialized polymers and coatings.
Mechanism of Action
The compound’s mechanism of action often involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate biological pathways, leading to desired therapeutic effects. The exact mechanism depends on the structural configuration and the biological system under study.
Comparison with Similar Compounds
Compared to other compounds with similar structures:
Unique Structural Features: : The specific substitution pattern provides unique reactivity and biological activity.
Functional Group Variation: : Similar compounds may have different substituents, altering their chemical and biological properties.
Applications: : While related compounds might also be biologically active, the unique combination of functionalities in this compound can offer distinct advantages.
List of Similar Compounds
(3-((6-Methyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
(3-((6-Ethyl-5-bromopyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-methoxy-1H-indol-2-yl)methanone
That’s the deep dive into "(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone". Anything else I can help with?
Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-3-15-18(21)19(23-11-22-15)28-14-6-7-25(10-14)20(26)17-8-12-4-5-13(27-2)9-16(12)24-17/h4-5,8-9,11,14,24H,3,6-7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNODCJXMFVCEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
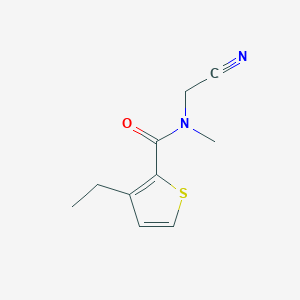
![Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate](/img/structure/B2368183.png)
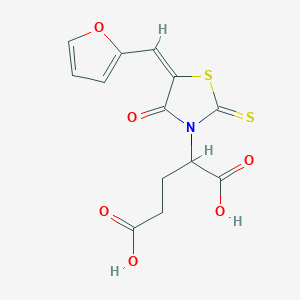
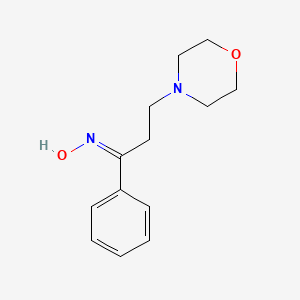
![2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368190.png)
![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2368191.png)
![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2368193.png)
![6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2368194.png)
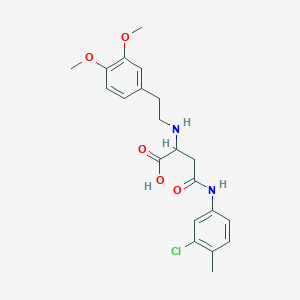
![[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2368199.png)
![[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B2368200.png)
![3-(Prop-2-enoylamino)-N-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2368201.png)
